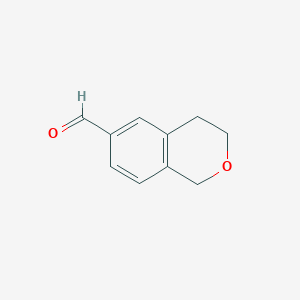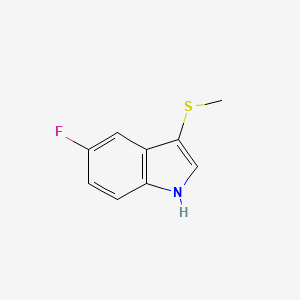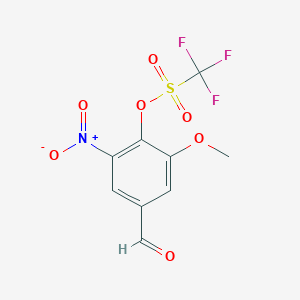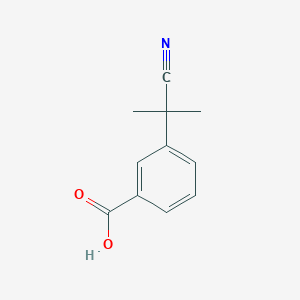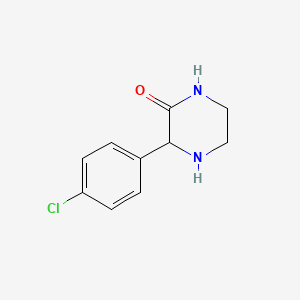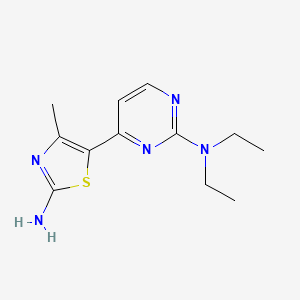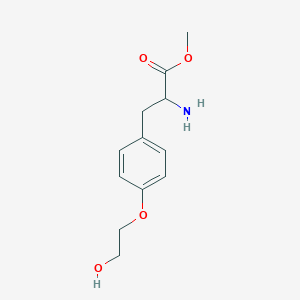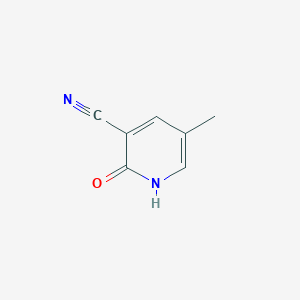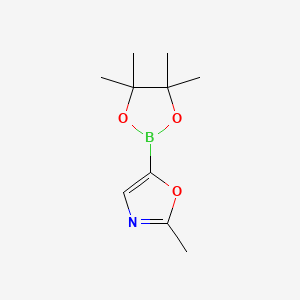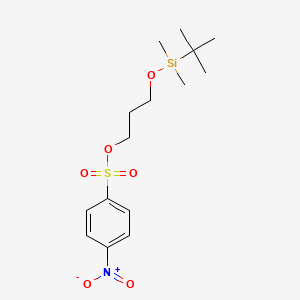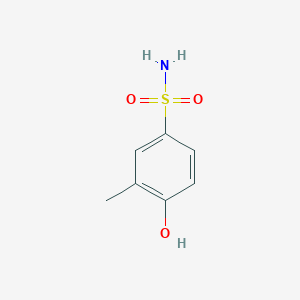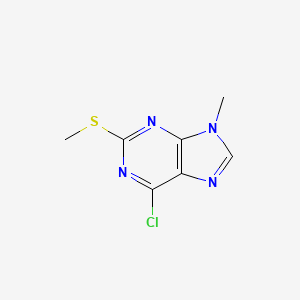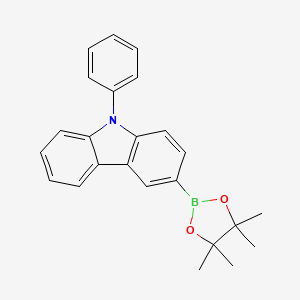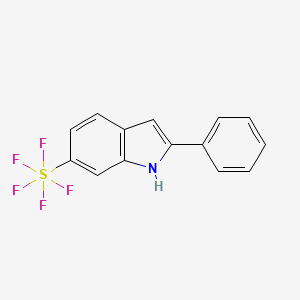
2-Phenyl-6-pentafluorosulfanyl-1H-indole
Overview
Description
Scientific Research Applications
Synthetic Routes and Chemical Properties
Research has demonstrated efficient synthetic routes for producing indoles, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, highlighting their chemical properties and potential applications in various domains. Vicarious nucleophilic substitution (VNS) has been utilized for the synthesis of pentafluorosulfanyl-containing indoles, providing an atom-economical route to these compounds. Such methodologies pave the way for the development of novel indole derivatives with enhanced physical and chemical properties, indicating their broad utility in synthetic organic chemistry and material science (Iakobson, Pošta, & Beier, 2013).
Solubility Characteristics
The solubility of indole derivatives, including 2-Phenyl-1H-indole, in various organic solvents has been thoroughly investigated. Understanding the solubility behavior is crucial for their application in chemical syntheses and formulation development. These studies not only provide insights into the thermodynamic properties of these compounds but also assist in predicting their behavior in different chemical environments, which is essential for their application in pharmaceutical formulations and organic synthesis (Liu, Chen, An, & Li, 2020).
Pharmacological Potentials
While excluding specific details on drug usage and side effects, it's worth noting that indole derivatives have been explored for their potential in various pharmacological applications. The structure-activity relationship (SAR) studies of indole inhibitors, including modifications with pentafluorosulfanyl groups, have contributed to understanding their bioactivity. These studies are fundamental in drug discovery, providing valuable insights into the design of new compounds with potential therapeutic applications (Alverez et al., 2015).
Material Science and Other Applications
Indole derivatives are also significant in material science and industrial applications. The introduction of pentafluorosulfanyl groups into indole compounds enhances their physical and chemical properties, making them suitable for various applications beyond pharmacology, including materials science and organic electronics. Their unique electronic and structural properties enable their use in the development of novel materials with specific functionalities (Chen, Chen, Xu, & Mi, 2015).
Future Directions
Indole derivatives, including 2-Phenyl-6-pentafluorosulfanyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are commonly used in organic synthesis and pharmaceutical research due to their versatile properties . They have been studied for their potential applications in drug development and as a building block for the synthesis of various compounds .
properties
IUPAC Name |
pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSUYJFEZCRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-pentafluorosulfanyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



